molecular formula C6H16Cl2N2O2 B12404788 L-Lysine-15N2 (dihydrochloride)

L-Lysine-15N2 (dihydrochloride)

Cat. No.: B12404788
M. Wt: 221.09 g/mol
InChI Key: JBBURJFZIMRPCZ-WLJXYRRISA-N
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Description

L-Lysine-15N2 (dihydrochloride) is a stable isotope-labeled compound of L-lysine, an essential amino acid. This compound is specifically labeled with nitrogen-15 isotopes, making it valuable for various scientific research applications. The dihydrochloride form enhances its solubility and stability, facilitating its use in experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine-15N2 (dihydrochloride) involves the incorporation of nitrogen-15 isotopes into the lysine molecule. This is typically achieved through microbial fermentation using a nitrogen-15 enriched medium. The resulting L-lysine is then converted to its dihydrochloride form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of L-Lysine-15N2 (dihydrochloride) follows a similar approach but on a larger scale. The process involves the cultivation of microorganisms in bioreactors with nitrogen-15 enriched substrates. The L-lysine produced is then purified and converted to its dihydrochloride form through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

L-Lysine-15N2 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Lysine-15N2 (dihydrochloride) is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of L-Lysine-15N2 (dihydrochloride) is primarily related to its role as a labeled amino acid. It integrates into proteins and peptides, allowing researchers to track and analyze metabolic processes. The nitrogen-15 label provides a distinct signal in NMR and mass spectrometry, facilitating the study of molecular interactions and pathways .

Comparison with Similar Compounds

L-Lysine-15N2 (dihydrochloride) is unique due to its nitrogen-15 labeling. Similar compounds include:

    L-Lysine-13C6,15N2 hydrochloride: Labeled with both carbon-13 and nitrogen-15 isotopes.

    L-Lysine-ε-15N hydrochloride: Labeled with nitrogen-15 at the epsilon position.

    L-Lysine-4,4,5,5-d4 hydrochloride: Deuterium-labeled lysine

These compounds are used in similar research applications but offer different labeling options for specific experimental needs.

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

221.09 g/mol

IUPAC Name

(2S)-2,6-bis(15N)(azanyl)hexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i7+1,8+1;;

InChI Key

JBBURJFZIMRPCZ-WLJXYRRISA-N

Isomeric SMILES

C(CC[15NH2])C[C@@H](C(=O)O)[15NH2].Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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